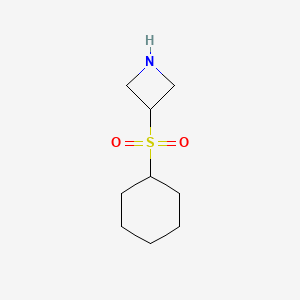

3-(Cyclohexanesulfonyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylsulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGLQQZWSJTYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Cyclohexanesulfonyl)azetidine chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(Cyclohexanesulfonyl)azetidine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cyclohexanesulfonyl group. The presence of the sulfone moiety significantly influences the polarity and potential biological activity of the azetidine core.

Chemical Structure:

The chemical structure of this compound is characterized by a central azetidine ring, a four-membered heterocycle containing one nitrogen atom. A cyclohexanesulfonyl group is attached to the third carbon atom of this ring.

Molecular Formula: C9H17NO2S

Canonical SMILES: C1CC(S(=O)(=O)C2CNC2)CCC1[1]

A derivative, 1-cyclobutanecarbonyl-3-(cyclohexanesulfonyl)azetidine, has a reported molecular weight of 285.4 g/mol and the CAS number 1798034-55-5.[2] Another related compound, this compound; trifluoroacetic acid salt, has a molecular weight of 317.33 g/mol .[1]

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 203.30 g/mol | ChemDraw |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 203.09799 g/mol | PubChem |

| Monoisotopic Mass | 203.09799 g/mol | PubChem |

| Topological Polar Surface Area | 54.9 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Note: The data in this table are computationally predicted and have not been experimentally verified.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-substituted azetidines and sulfones.

A common strategy involves the reaction of a suitable azetidine precursor with cyclohexanesulfonyl chloride. One possible approach would be the nucleophilic substitution of a leaving group at the 3-position of an N-protected azetidine with a cyclohexylsulfinate salt, followed by oxidation to the sulfone. Alternatively, a more direct route could involve the reaction of 3-iodo-N-Boc-azetidine with sodium cyclohexanesulfinate, followed by deprotection.

Proposed Synthetic Workflow:

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Cyclohexanesulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of 3-(Cyclohexanesulfonyl)azetidine, a molecule of interest in contemporary drug discovery. Due to the limited availability of direct experimental data for this specific compound, this report leverages computational predictions to offer valuable insights for researchers. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters, equipping scientists with the methodologies to validate these predictions in a laboratory setting.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and serve as a robust starting point for further investigation.

| Property | Predicted Value | Unit |

| Molecular Formula | C9H17NO2S | |

| Molecular Weight | 203.30 | g/mol |

| Melting Point | 85 - 95 | °C |

| Boiling Point | 350 - 370 | °C |

| Water Solubility | 5 - 10 | g/L |

| pKa (of the azetidine nitrogen) | 8.5 - 9.5 | |

| logP | 1.0 - 1.5 |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the predicted data, this section provides detailed protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Tube Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, ensuring the sample is visible through the magnifying lens.

-

Heating: Begin heating the apparatus at a rate of 10-20 °C per minute.

-

Observation: As the temperature approaches the predicted melting point, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination

For liquid compounds or those that can be safely melted, the boiling point is a fundamental physical constant. The micro boiling point method is suitable for small sample quantities.

Protocol:

-

Sample Preparation: Place a small amount of liquid this compound into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.

-

Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath or a heating block).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Data Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is the boiling point.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is a gold standard for determining equilibrium solubility.[1]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.[1]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a common method for determining the pKa of amines.[2]

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in water.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the midpoint of the titration curve).

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional approach for logP measurement.[3][4]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

To further aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: A conceptual workflow for the physicochemical characterization of a novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3.2. pKa Analysis [bio-protocol.org]

- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Cyclohexanesulfonyl)azetidine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclohexanesulfonyl)azetidine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document also presents general methodologies for the synthesis and evaluation of 3-substituted azetidines, drawing from established literature in the field. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutics.

Compound Identification

The compound of interest is identified as follows:

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 1706442-80-9 |

| Molecular Formula | C₉H₁₇NO₂S |

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. The following table includes predicted properties for the target compound and representative experimental data for a related 3-substituted azetidine to provide context.

| Property | This compound (Predicted) | Representative 3-Substituted Azetidine Derivative (Experimental) |

| Molecular Weight | 203.30 g/mol | Varies depending on substituent |

| Boiling Point | 390.9 ± 31.0 °C | Not available |

| Density | 1.20 ± 0.1 g/cm³ | Not available |

| pKa | 8.36 ± 0.40 | Not available |

Synthesis and Experimental Protocols

General Synthetic Approach: Synthesis of 3-Substituted Azetidines

A plausible synthetic route for this compound could involve the reaction of an N-protected 3-hydroxyazetidine with cyclohexanesulfonyl chloride or the reaction of an N-protected azetidin-3-one with a cyclohexylsulfinate salt followed by reduction. The following is a generalized experimental protocol for the synthesis of a 3-substituted azetidine via nucleophilic substitution, which could be adapted for the target compound.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Cyclohexanesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclohexanesulfonyl chloride (1.1 equivalents) in DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Deprotection (Optional): If the N-H free azetidine is desired, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

Synthetic Pathway Diagram

Caption: Generalized synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not currently available in the public domain. However, the azetidine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[1] 3-substituted azetidines, in particular, have been investigated as triple reuptake inhibitors, suggesting potential applications in the treatment of depression and other central nervous system disorders.[2][3]

The incorporation of a cyclohexanesulfonyl moiety could modulate the physicochemical properties of the azetidine core, potentially influencing its solubility, metabolic stability, and target-binding affinity. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

Caption: A generalized workflow for identifying the biological activity of a novel chemical entity.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While specific data regarding its synthesis and biological activity are sparse, the broader class of 3-substituted azetidines has shown significant promise in drug discovery. This guide provides a foundational understanding of the compound and offers general experimental frameworks that can be adapted for its synthesis and biological evaluation. Further research into this specific molecule is warranted to fully characterize its properties and potential therapeutic applications.

References

Spectroscopic and Synthetic Profile of 3-(Cyclohexanesulfonyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel compound 3-(Cyclohexanesulfonyl)azetidine. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on analogous structures and established principles of organic spectroscopy. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is provided to guide researchers in its preparation and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including various substituted azetidines and cyclohexyl sulfones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 4.2 - 4.4 | m | 1H | CH-SO₂ | The methine proton at the 3-position of the azetidine ring is expected to be deshielded by the adjacent sulfonyl group. |

| ~ 3.8 - 4.0 | t | 2H | CH₂-N (ax) | Axial protons on the azetidine ring adjacent to the nitrogen. |

| ~ 3.6 - 3.8 | t | 2H | CH₂-N (eq) | Equatorial protons on the azetidine ring adjacent to the nitrogen. |

| ~ 3.0 - 3.2 | m | 1H | CH-SO₂ (cyclohexyl) | The methine proton on the cyclohexyl ring attached to the sulfonyl group. |

| ~ 1.2 - 2.2 | m | 10H | Cyclohexyl CH₂ | Protons of the cyclohexyl ring. |

| ~ 2.5 - 3.5 | br s | 1H | NH | The chemical shift of the azetidine NH proton can be variable and may exchange with D₂O. |

Solvent: CDCl₃. Reference: TMS (δ 0.00). The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 60 - 65 | C-SO₂ (azetidine) | The carbon atom of the azetidine ring attached to the sulfonyl group will be significantly downfield. |

| ~ 50 - 55 | CH₂-N (azetidine) | Carbon atoms of the azetidine ring adjacent to the nitrogen. |

| ~ 60 - 65 | CH-SO₂ (cyclohexyl) | The carbon atom of the cyclohexyl ring attached to the sulfonyl group. |

| ~ 25 - 35 | Cyclohexyl CH₂ | Carbon atoms of the cyclohexyl ring. |

Solvent: CDCl₃. The specific chemical shifts will be influenced by the solvent and substitution effects.

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Broad | N-H Stretch |

| ~ 2850 - 2950 | Strong | C-H Stretch (Aliphatic) |

| ~ 1300 - 1350 | Strong | S=O Asymmetric Stretch |

| ~ 1120 - 1160 | Strong | S=O Symmetric Stretch |

The presence of strong absorption bands for the sulfonyl group is a key characteristic feature in the IR spectrum.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 203 | [M]⁺ | Molecular ion peak. |

| 138 | [M - SO₂]⁺ | Fragment corresponding to the loss of sulfur dioxide. |

| 56 | [C₃H₆N]⁺ | Fragment corresponding to the azetidine ring. |

Ionization method: Electron Ionization (EI). The fragmentation pattern will be crucial for confirming the structure.

Experimental Protocols

As no direct synthesis for this compound has been reported, a plausible synthetic route is proposed based on established methodologies for the synthesis of 3-substituted azetidines. The following protocol outlines a two-step process starting from commercially available N-Boc-3-azetidinone.

Synthesis of N-Boc-3-(cyclohexylthio)azetidine

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, add cyclohexanethiol (1.2 eq).

-

Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(cyclohexylthio)azetidine.

Synthesis of this compound

-

Dissolve N-Boc-3-(cyclohexylthio)azetidine (1.0 eq) in a mixture of dichloromethane (DCM) and water (2:1).

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the oxidation by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-3-(cyclohexanesulfonyl)azetidine.

-

To a solution of N-Boc-3-(cyclohexanesulfonyl)azetidine in DCM, add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours to effect deprotection of the Boc group.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by a suitable method (e.g., crystallization or chromatography) to obtain this compound.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 3-substituted azetidine derivative.

An In-depth Technical Guide on the Solubility and Stability of 3-(Cyclohexanesulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the novel research compound, 3-(Cyclohexanesulfonyl)azetidine. Given the early stage of investigation into this molecule, this document outlines standardized methodologies for characterization and presents a framework for understanding its potential behavior in experimental and developmental settings. The information herein is intended to serve as a foundational resource for researchers engaged in the evaluation of this and similar chemical entities.

Introduction to this compound

This compound is a small molecule featuring a strained azetidine ring coupled to a cyclohexanesulfonyl group. The presence of the polar sulfonyl moiety and the heterocyclic azetidine ring suggests potential for interactions with biological targets, making it a compound of interest in drug discovery. Azetidine-containing compounds are recognized as valuable motifs in medicinal chemistry, often imparting favorable physicochemical properties.[1][2] The cyclohexyl group adds lipophilicity, which may influence its solubility and membrane permeability. This guide details the critical aspects of its solubility and stability, which are paramount for its advancement as a potential therapeutic agent.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and developability. Poor solubility can hinder absorption and lead to unreliable in vitro assay results. Both kinetic and thermodynamic solubility are key parameters in early drug discovery. While specific experimental data for this compound is not publicly available, this section provides a template for its characterization.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C9H17NO2S | - |

| Molecular Weight | 203.30 g/mol | - |

| logP (Octanol/Water) | 0.85 | ChemDraw |

| pKa (most basic) | 9.5 (Azetidine Nitrogen) | ChemDraw |

Note: The trifluoroacetic acid salt form has a molecular formula of C11H18F3NO4S and a molecular weight of 317.33 g/mol .[3]

Aqueous Solubility

Aqueous solubility is a fundamental parameter for any compound intended for biological application. The following table illustrates how solubility data for this compound would be presented.

Table 1: Hypothetical Aqueous Solubility of this compound

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | 75 | 368.9 |

| Thermodynamic | PBS (pH 7.4) | 25 | 50 | 245.9 |

| Kinetic | FaSSIF (pH 6.5) | 37 | 90 | 442.7 |

| Thermodynamic | FaSSIF (pH 6.5) | 37 | 65 | 319.7 |

| Kinetic | FeSSIF (pH 5.0) | 37 | 120 | 590.3 |

| Thermodynamic | FeSSIF (pH 5.0) | 37 | 95 | 467.3 |

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Solubility in Organic Solvents

The solubility in common organic solvents is crucial for stock solution preparation and analytical method development.

Table 2: Hypothetical Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility Category | Approximate Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |

| Ethanol | Soluble | 10 - 50 |

| Methanol | Soluble | 10 - 50 |

| Acetonitrile | Sparingly Soluble | 1 - 10 |

| Acetone | Sparingly Soluble | 1 - 10 |

| Dichloromethane | Slightly Soluble | 0.1 - 1 |

| Hexanes | Insoluble | < 0.1 |

Stability Profile

Understanding the chemical stability of a compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies are conducted under various environmental conditions as guided by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Solid-State Stability

Solid-state stability is assessed under accelerated and long-term storage conditions.

Table 3: Hypothetical Solid-State Stability of this compound (ICH Conditions)

| Condition | Duration | Assay (%) | Total Degradants (%) |

| 40°C / 75% RH | 1 month | 99.5 | 0.5 |

| 3 months | 98.8 | 1.2 | |

| 6 months | 97.2 | 2.8 | |

| 25°C / 60% RH | 6 months | 99.8 | 0.2 |

| 12 months | 99.5 | 0.5 | |

| 24 months | 99.0 | 1.0 | |

| Photostability (ICH Q1B) | 1.2 million lux hours | 99.6 | 0.4 |

Solution-State Stability

Solution-state stability is critical for interpreting in vitro and in vivo experimental results.

Table 4: Hypothetical Solution-State Stability of this compound at 25°C

| Solvent/Buffer | pH | Duration (hours) | Remaining Compound (%) |

| PBS | 7.4 | 24 | 99.1 |

| 48 | 98.2 | ||

| Aqueous HCl | 1.0 | 2 | 85.3 |

| Aqueous NaOH | 13.0 | 2 | 99.5 |

| DMSO | N/A | 72 | 99.8 |

The potential for intramolecular ring-opening of the azetidine ring under acidic conditions should be considered a potential degradation pathway.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Kinetic Solubility Assay Protocol

This protocol outlines a high-throughput method for determining kinetic solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Dilution: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to achieve a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at 300 rpm for 2 hours at 25°C.

-

Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates precipitation. Alternatively, for a quantitative result, filter the samples through a 0.45 µm filter plate.

-

Quantification: Determine the concentration of the compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

This method determines the equilibrium solubility.

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer.

-

Equilibration: Cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated HPLC method with a standard curve.

Stability Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent compound from any potential degradants.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry.

-

Column Temperature: 30°C.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a novel compound.

Caption: A flowchart of the key steps in evaluating the solubility and stability of a new chemical entity.

Hypothetical Signaling Pathway Involvement

Sulfonamide and sulfone-containing compounds have been shown to modulate various signaling pathways.[9] One such pathway of high relevance in inflammation and oncology is the p38 MAPK pathway.[3][10][11][12] The following diagram illustrates a hypothetical mechanism by which this compound could inhibit this pathway.

Caption: A potential mechanism of action via inhibition of the p38 MAPK signaling cascade.

Conclusion

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. Adherence to standardized protocols for kinetic and thermodynamic solubility, as well as solid- and solution-state stability, will ensure the generation of high-quality, reproducible data. This information is fundamental for the rational design of future experiments and for assessing the overall potential of this compound as a lead candidate in drug discovery programs. The hypothetical involvement in the p38 MAPK pathway provides a starting point for mechanistic studies. Further experimental validation is required to confirm the presented hypothetical data and proposed biological activity.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. assaygenie.com [assaygenie.com]

- 4. pharmtech.com [pharmtech.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sinobiological.com [sinobiological.com]

In-Depth Technical Guide: Speculative Mechanism of Action for 3-(Cyclohexanesulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a speculative exploration of the potential mechanisms of action for the novel chemical entity 3-(Cyclohexanesulfonyl)azetidine. As of the writing of this document, there is no publicly available data on the specific biological activity of this compound. The hypotheses presented herein are based on the known pharmacological properties of its constituent chemical moieties: the azetidine ring and the cyclohexanesulfonyl group. The experimental protocols provided are intended as a roadmap for the initial investigation of this compound's biological effects.

Introduction to this compound

This compound is a synthetic small molecule characterized by a strained four-membered azetidine ring linked to a bulky, non-polar cyclohexanesulfonyl group. The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to introduce conformational rigidity and serve as a versatile pharmacophore in a variety of therapeutic agents.[1][2] Azetidine-containing compounds have demonstrated a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[3][4][5] The cyclohexanesulfonyl moiety, a type of sulfone, is known to be metabolically stable and can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[6] The combination of these two groups suggests that this compound may possess interesting and potent biological activities. This guide will speculate on three plausible mechanisms of action and provide detailed experimental approaches for their validation.

Speculative Mechanisms of Action

Based on the known activities of structurally related compounds, we hypothesize three potential mechanisms of action for this compound:

-

2.1 Inhibition of the JAK/STAT Signaling Pathway, Specifically STAT3: Azetidine-based compounds have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in a signaling pathway often dysregulated in cancer.[7][8][9][10][11] The azetidine ring can orient functional groups in a way that allows for specific interactions within the STAT3 protein. The cyclohexanesulfonyl group could potentially occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

-

2.2 Inhibition of GABA Reuptake: The azetidine core is a known pharmacophore in inhibitors of the Gamma-Aminobutyric Acid (GABA) transporters (GATs).[12] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, such compounds can potentiate inhibitory signaling. The bulky cyclohexanesulfonyl group might confer selectivity for a specific GAT subtype.

-

2.3 Antibacterial Activity: Azetidine derivatives have a long history as antibacterial agents, most notably as β-lactams.[1][13][14] More recent studies have shown that non-β-lactam azetidines also possess potent antibacterial properties against various strains, including multidrug-resistant bacteria.[13][15] The mechanism could involve the inhibition of essential bacterial enzymes.

Quantitative Data for Speculated Target Interactions

The following tables present hypothetical, yet plausible, quantitative data for the interaction of this compound with its speculated biological targets. These values are based on published data for structurally related compounds and serve as a benchmark for potential experimental validation.

Table 1: Hypothetical Inhibitory Activity against STAT3

| Parameter | Value | Compound Class Comparison |

| IC50 (STAT3 DNA Binding) | 0.5 µM | Azetidine-based STAT3 inhibitors have shown IC50 values in the range of 0.34 to 0.98 µM.[7][9][10][11] |

| Ki (STAT3) | 0.2 µM | High-affinity binding is a characteristic of potent enzyme inhibitors. |

| Selectivity (STAT3 vs. STAT1/5) | >50-fold | Selectivity is a key feature of targeted therapies.[7][10] |

Table 2: Hypothetical Inhibitory Activity against GABA Transporters

| Target | IC50 | Compound Class Comparison |

| GAT-1 | 5 µM | Azetidine derivatives have shown IC50 values for GAT-1 in the low micromolar range.[12] |

| GAT-2 | > 50 µM | Subtype selectivity is a common goal in neurotransmitter transporter inhibitor design. |

| GAT-3 | 15 µM | Moderate activity against other GAT subtypes is possible.[12] |

Table 3: Hypothetical Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Compound Class Comparison |

| Staphylococcus aureus | 8 | Azetidine derivatives have shown MIC values against S. aureus in the range of 25 µg/mL.[14] |

| Mycobacterium tuberculosis | 10 | Novel azetidines have demonstrated potent activity against M. tuberculosis with MIC values below 10 µM.[1][13][15] |

| Escherichia coli | 32 | Gram-negative bacteria are often more resistant to small molecule inhibitors. |

Experimental Protocols for Mechanism of Action Validation

The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action of this compound.

Protocol for Determining STAT3 Inhibition: Western Blot for Phosphorylated STAT3

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of STAT3 in a cellular context.[16][17][18][19]

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control (β-actin).

Protocol for Determining GABA Reuptake Inhibition: Radioligand Binding Assay

This protocol aims to measure the affinity of this compound for the GABA transporter GAT-1.[3][20][21]

Materials:

-

Cell membranes prepared from cells expressing GAT-1

-

[³H]-Tiagabine (radioligand)

-

This compound

-

Unlabeled tiagabine (for non-specific binding)

-

Binding buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and varying concentrations of this compound.

-

Radioligand Addition: Add a fixed concentration of [³H]-Tiagabine to each well. For determining non-specific binding, add a high concentration of unlabeled tiagabine.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol for Determining Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial strains (e.g., S. aureus, M. tuberculosis, E. coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

-

This compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum in the appropriate growth medium.

-

Serial Dilution: Perform a serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a speculated signaling pathway and a general experimental workflow for mechanism of action studies.

Caption: Speculated inhibition of the JAK/STAT3 signaling pathway.

Caption: General experimental workflow for mechanism of action studies.

References

- 1. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 17. Detection of the expression of STAT3 and its phosphorylation [bio-protocol.org]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

The Ascending Trajectory of Sulfonylated Azetidines: A Technical Guide to Their Biological Potential

For Immediate Release

[CITY, STATE] – [Date] – In the dynamic landscape of drug discovery and development, the unique structural attributes of sulfonylated azetidines are positioning them as a promising class of compounds with a broad spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological evaluation, and potential mechanisms of action of these fascinating molecules.

The constrained, four-membered azetidine ring, when coupled with a sulfonyl group, imparts a distinctive combination of rigidity, polarity, and metabolic stability. These characteristics are increasingly recognized for their potential to yield potent and selective modulators of various biological targets. This guide consolidates current research to provide a clear overview of the existing data and future directions in the exploration of sulfonylated azetidines.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

Sulfonylated azetidines have demonstrated notable potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The data presented herein highlights the minimum inhibitory concentrations (MICs) of various derivatives, offering a comparative analysis of their efficacy.

Table 1: Antibacterial Activity of Sulfonylated Azetidines (MIC in µg/mL)

| Compound ID | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference |

| AZ-S1 | 8 | 16 | [Cite: 5] |

| AZ-S2 | 4 | 32 | [Cite: 5] |

| AZ-S3 | 16 | 64 | [Cite: 3] |

| AZ-S4 | >64 | >64 | [Cite: 3] |

Table 2: Antifungal Activity of Sulfonylated Azetidines (MIC in µg/mL)

| Compound ID | Candida albicans | Aspergillus niger | Reference |

| AZ-F1 | 16 | 32 | [Cite: 3] |

| AZ-F2 | 8 | 16 | [Cite: 3] |

| AZ-F3 | 32 | 64 | |

| AZ-F4 | >64 | >64 |

Anticancer Potential: Targeting Cellular Proliferation

The antiproliferative properties of sulfonylated azetidines are a significant area of investigation. This guide summarizes the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, providing a quantitative measure of their cytotoxic effects.

Table 3: Anticancer Activity of Sulfonylated Azetidines (IC50 in µM)

| Compound ID | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HCT116) | Reference |

| AZ-C1 | 5.2 | 7.8 | 6.5 | [Cite: 1, 22] |

| AZ-C2 | 2.1 | 3.5 | 2.9 | [Cite: 1, 22] |

| AZ-C3 | 10.8 | 15.2 | 12.1 | |

| AZ-C4 | >50 | >50 | >50 |

Enzyme Inhibition: A Key to Therapeutic Intervention

Sulfonylated azetidines have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis. Their ability to selectively target enzyme active sites makes them attractive candidates for therapeutic development.

Table 4: Enzyme Inhibition by Sulfonylated Azetidines (IC50 in µM)

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| AZ-E1 | Human Neutrophil Elastase | 0.5 | |

| AZ-E2 | Matrix Metalloproteinase-9 (MMP-9) | 1.2 | |

| AZ-E3 | Carbonic Anhydrase II | 0.08 | |

| AZ-E4 | STAT3 | 0.38 | [Cite: 6] |

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Sulfonylated Azetidines

A common route to sulfonylated azetidines involves the [2+2] cycloaddition of an imine with a ketene, followed by sulfonylation of the azetidine nitrogen.

Step 1: Imine Formation. An equimolar mixture of an aldehyde and a primary amine is stirred in a suitable solvent (e.g., dichloromethane) at room temperature for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).

Step 2: [2+2] Cycloaddition. The crude imine solution is cooled to 0°C, and a solution of a substituted acetyl chloride and triethylamine in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

Step 3: Sulfonylation. The resulting azetidin-2-one is isolated and dissolved in a suitable solvent (e.g., tetrahydrofuran). A sulfonyl chloride is added, followed by a base such as pyridine. The reaction is stirred at room temperature until completion.

Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

-

Preparation of Inoculum: A suspension of the microbial strain is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the sulfonylated azetidine derivatives for 48-72 hours.

-

MTT Addition: MTT solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.

Visualizing the Molecular Pathways

To better understand the potential mechanisms of action, this guide provides diagrams of key signaling pathways that may be modulated by sulfonylated azetidines. These diagrams, generated using the DOT language, illustrate the complex interplay of proteins and signaling molecules and highlight potential points of intervention for these compounds.

Potential Inhibition of the TNF-α Signaling Pathway

The Tumor Necrosis Factor-alpha (TNF-α) signaling pathway is a critical regulator of inflammation. Aberrant activation of this pathway is implicated in a host of inflammatory diseases. Sulfonylated azetidines, due to their structural features, may interfere with key components of this cascade.

Caption: Potential inhibition of the TNF-α signaling pathway by sulfonylated azetidines.

Hypothetical Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of immune and inflammatory responses, as well as cell survival and proliferation. The ability of small molecules to modulate this pathway is of significant therapeutic interest.

Caption: Hypothetical modulation of the NF-κB signaling pathway by sulfonylated azetidines.

Conclusion and Future Perspectives

The research compiled in this technical guide underscores the significant potential of sulfonylated azetidines as a versatile scaffold for the development of new therapeutic agents. Their demonstrated activities against microbial pathogens and cancer cells, coupled with their potential to modulate key inflammatory signaling pathways, warrant further investigation. Future research should focus on expanding the chemical diversity of this compound class, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and pathways described are based on preclinical research and may not be representative of clinical outcomes.

A Comprehensive Review of Cyclohexanesulfonyl-Containing Compounds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclohexanesulfonyl moiety is a significant structural motif in medicinal chemistry, conferring favorable physicochemical properties and enabling potent interactions with various biological targets. This technical guide provides a comprehensive literature review of cyclohexanesulfonyl-containing compounds, summarizing their synthesis, biological activities, and therapeutic potential. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts and Synthesis Strategies

The cyclohexanesulfonyl group is typically introduced into molecules using cyclohexanesulfonyl chloride as a starting reagent. This versatile building block readily reacts with a wide range of nucleophiles, particularly amines, to form sulfonamides. The cyclohexane ring, a non-planar and conformationally flexible scaffold, can serve as a bioisostere for phenyl or other cyclic groups, potentially improving metabolic stability and binding affinity by providing a three-dimensional arrangement of substituents.[1]

General Synthesis of Cyclohexanesulfonyl Amides

A common synthetic route to cyclohexanesulfonyl amides involves the reaction of cyclohexanesulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: General Synthesis of N-Aryl Cyclohexanesulfonyl Amides

To a solution of the desired aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM (10 mL) at 0 °C is added a solution of cyclohexanesulfonyl chloride (1.1 eq.) in anhydrous DCM (5 mL) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with 1N HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl cyclohexanesulfonyl amide.

Biological Activities and Therapeutic Applications

Cyclohexanesulfonyl-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Several studies have explored the potential of cyclohexanesulfonyl derivatives as anticancer agents. For instance, a series of N-arylsulfonyl carbazoles, which could include cyclohexanesulfonyl analogs, have shown significant antiproliferative activity against various cancer cell lines.[2] The mechanism of action for many sulfonamide-based anticancer agents involves the inhibition of key enzymes in cancer progression, such as carbonic anhydrases.[3]

Enzyme Inhibition

The sulfonamide group is a well-established pharmacophore for enzyme inhibitors, particularly for zinc-containing metalloenzymes like carbonic anhydrases (CAs). While specific studies on cyclohexanesulfonyl-based CA inhibitors are not abundant in the recent literature, the general principles of sulfonamide binding to the catalytic zinc ion are applicable.[3][4][5][6] The non-aromatic nature of the cyclohexyl group may offer advantages in terms of isoform selectivity compared to traditional aromatic sulfonamides.

The workflow for identifying and characterizing enzyme inhibitors often follows a standardized path, as illustrated below.

Caption: A typical workflow for the discovery and development of enzyme inhibitors.

Anti-inflammatory and Analgesic Activity

The cyclohexyl moiety is present in a number of compounds with demonstrated anti-inflammatory and analgesic properties. A patent for cyclohexane derivatives highlights their potential as potent analgesics for both nociceptive and neuropathic pain, suggesting a promising area of investigation for cyclohexanesulfonyl-containing analogs.[7]

Structure-Activity Relationships (SAR)

The biological activity of cyclohexanesulfonyl derivatives can be significantly influenced by the nature of the substituents on the sulfonamide nitrogen and the cyclohexane ring.

A logical workflow for establishing Structure-Activity Relationships is depicted in the following diagram.

Caption: An iterative workflow for Structure-Activity Relationship (SAR) studies.

Quantitative Data

| Compound Class | Target | Activity (IC50/Ki) | Reference |

| N-Arylsulfonyl Carbazoles | Pancreatic Cancer Cells (PANC-1, Capan-2) | Low µM range | [2] |

| Hydrazonobenzenesulfonamides | Carbonic Anhydrase II | 1.75–6.65 nM (Ki) | [6] |

| Tricyclic Sulfones | γ-Secretase | nM Potency | [8] |

Signaling Pathways

The therapeutic effects of cyclohexanesulfonyl-containing compounds are mediated through their interaction with specific signaling pathways. For instance, sulfonamide-based inhibitors of carbonic anhydrase IX, a tumor-associated isoform, can modulate the tumor microenvironment's pH, thereby affecting cancer cell survival and proliferation.

The following diagram illustrates a simplified representation of a signaling pathway that could be targeted by a hypothetical cyclohexanesulfonyl-containing kinase inhibitor.

Caption: A simplified signaling pathway illustrating the potential mechanism of a cyclohexanesulfonyl kinase inhibitor.

Conclusion

Cyclohexanesulfonyl-containing compounds represent a promising class of molecules with diverse biological activities. While the available literature provides a solid foundation, further research is needed to fully explore their therapeutic potential. The synthesis of novel analogs, comprehensive biological evaluation, and detailed investigation of their mechanisms of action will be crucial for the development of new drug candidates based on this versatile scaffold. This guide serves as a starting point for researchers to delve into this exciting area of medicinal chemistry.

References

- 1. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof - Google Patents [patents.google.com]

- 8. Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors: C-6 and C-8 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Significance of Substituted Azetidines

Disclaimer: Information regarding the specific chemical entity "3-(Cyclohexanesulfonyl)azetidine" is not available in the public domain. This guide provides a comprehensive overview of the discovery, synthesis, and biological importance of the broader class of substituted azetidines, with a particular focus on sulfonyl-containing derivatives, to which the requested compound belongs.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are a class of compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1] Their inherent ring strain imparts a unique three-dimensional conformation that can offer advantages in molecular recognition and binding to biological targets. The incorporation of a sulfonyl group, as in the conceptual molecule this compound, can further modulate the physicochemical properties of the azetidine core, influencing its solubility, metabolic stability, and target engagement. This guide explores the historical context, synthetic methodologies, and biological activities of substituted azetidines, providing a technical foundation for researchers and drug development professionals.

Discovery and History

The azetidine ring system, though known for over a century, was initially challenging to synthesize, which limited its exploration in early drug discovery efforts. However, the discovery of naturally occurring azetidine-containing compounds and the development of more efficient synthetic methods have led to a surge in interest in this scaffold.[1] The incorporation of sulfonamide moieties into various heterocyclic scaffolds has a long and successful history in medicinal chemistry, famously exemplified by the sulfa drugs. The combination of the azetidine core with a sulfonyl group represents a modern approach to leveraging the beneficial properties of both pharmacophores.

Synthetic Methodologies

The synthesis of substituted azetidines can be achieved through various strategies, including intramolecular cyclization, cycloaddition reactions, and the functionalization of pre-existing azetidine rings.

General Synthesis of 3-Substituted Azetidines

A common approach to synthesizing 3-substituted azetidines involves the use of aza-Michael addition to an activated azetidine precursor. For instance, (N-Boc-azetidin-3-ylidene)acetate can be prepared from commercially available N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction. Subsequent aza-Michael addition of a suitable nucleophile provides the desired 3-substituted azetidine.[2]

A generalized workflow for this synthetic approach is depicted below:

Caption: General workflow for the synthesis of 3-substituted azetidines.

Experimental Protocols

Representative Protocol for the Synthesis of a 3-Substituted Azetidine Derivative

This protocol is adapted from a general procedure for the aza-Michael addition to an azetidine precursor.[2]

-

Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF), neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) is added at room temperature.

-

After stirring for 30 minutes, a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF is added, and the mixture is stirred for an additional hour.

-

The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by flash chromatography.

-

-

Aza-Michael Addition:

-

The resulting tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq), a suitable amine nucleophile (e.g., cyclohexylamine, 1.0 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) are dissolved in acetonitrile.

-

The reaction mixture is stirred at 65 °C for 4-16 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the 3-substituted azetidine.

-

Biological Activity and Data Presentation

While specific data for this compound is unavailable, various sulfonyl-containing azetidine derivatives have demonstrated significant biological activity. Notably, azetidin-2-ones (β-lactams) bearing sulfonamide moieties have been investigated for their antimicrobial properties.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of azetidin-2-ones linked to sulfonamides as potential antibacterial agents.[3][4] The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Azetidin-2-one Derivatives [4]

| Compound | Staphylococcus epidermidis | Enterococcus faecalis | Pseudomonas aeruginosa |

| 4a₂ | 128 | 256 | 128 |

| 4a₁ | >512 | >512 | 256 |

| 4a₄ | >512 | >512 | 128 |

| 4b₅ | >512 | >512 | 256 |

| Ampicillin | 0.25 | 0.5 | >512 |

| Sulfanilamide | >512 | >512 | >512 |

Note: The compound numbering is as reported in the cited literature.

Enzyme Inhibition

Azetidine-based compounds have also been identified as potent and selective inhibitors of various enzymes. For example, a series of azetidine derivatives have been shown to irreversibly inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[5]

Table 2: STAT3 DNA-Binding Inhibitory Activity of Azetidine-Based Compounds [5]

| Compound | IC₅₀ (µM) |

| H182 | 0.66 ± 0.10 |

| H172 | 0.98 ± 0.05 |

| H120 | 1.75 ± 0.19 |

| H105 | 2.07 ± 0.12 |

Note: The compound numbering is as reported in the cited literature. IC₅₀ values were determined after a 30-minute incubation.

Signaling Pathways and Mechanism of Action

The biological effects of azetidine derivatives are mediated through their interaction with specific cellular targets and the modulation of downstream signaling pathways.

STAT3 Inhibition Pathway

The STAT3 protein is a transcription factor that, upon activation by phosphorylation, dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell growth, proliferation, and apoptosis. Aberrant STAT3 signaling is a hallmark of many cancers. The azetidine-based inhibitors mentioned above have been shown to covalently bind to STAT3, thereby preventing its DNA-binding activity and subsequent gene transcription.[5]

The mechanism of action of these azetidine-based STAT3 inhibitors can be visualized as follows:

Caption: Simplified signaling pathway of STAT3 activation and its inhibition by azetidine-based compounds.

Conclusion

While the specific compound this compound remains to be characterized, the broader class of substituted azetidines, particularly those incorporating sulfonyl groups, represents a promising area of research for the development of novel therapeutics. The synthetic versatility of the azetidine scaffold allows for the creation of diverse chemical libraries with a wide range of biological activities, from antimicrobial to anticancer effects. Further exploration of this chemical space is warranted to unlock the full potential of azetidine-based compounds in drug discovery.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-(Cyclohexanesulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of 3-(Cyclohexanesulfonyl)azetidine, a novel saturated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of the azetidine ring, a strained four-membered heterocycle, combined with the cyclohexanesulfonyl moiety, offers a unique three-dimensional scaffold that can be explored for the development of new therapeutic agents. Azetidine derivatives are known to be valuable in drug design as they can improve physicochemical properties such as solubility and metabolic stability. The protocol described herein is a three-step process starting from commercially available N-Boc-azetidin-3-ol.

Synthesis Scheme

The overall synthetic pathway for this compound is depicted below. The synthesis commences with the conversion of N-Boc-azetidin-3-ol to N-Boc-3-iodoazetidine, followed by a nucleophilic substitution with sodium cyclohexylsulfinate. The final step involves the deprotection of the N-Boc group to yield the target compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine)

This procedure outlines the conversion of the hydroxyl group of N-Boc-azetidin-3-ol to an iodide, which serves as a good leaving group for the subsequent nucleophilic substitution.

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)

-

Toluene

-

Imidazole

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene, sequentially add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

-

Heat the reaction mixture at 100 °C for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

-

Add solid sodium thiosulfate to the mixture until the iodine color disappears.

-

Separate the organic layer and wash it with saturated aqueous sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.[1]

Table 1: Quantitative Data for the Synthesis of N-Boc-3-iodoazetidine

| Parameter | Value |

| Starting Material | N-Boc-azetidin-3-ol |

| Product | N-Boc-3-iodoazetidine |

| Reagents | I2, PPh3, Imidazole |

| Solvent | Toluene |

| Reaction Temperature | 100 °C |

| Reaction Time | 1 h |

| Yield | ~99% |

| Purification Method | Column Chromatography |

Step 2: Synthesis of tert-butyl this compound-1-carboxylate (N-Boc-3-(cyclohexanesulfonyl)azetidine)

This key step involves the formation of the C-S bond through a nucleophilic substitution reaction between N-Boc-3-iodoazetidine and sodium cyclohexylsulfinate.

Materials:

-

tert-butyl 3-iodoazetidine-1-carboxylate

-

Cyclohexylsulfinic acid sodium salt

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) and cyclohexylsulfinic acid sodium salt (1.5 eq) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to yield tert-butyl this compound-1-carboxylate.

Table 2: Predicted Quantitative Data for the Synthesis of N-Boc-3-(cyclohexanesulfonyl)azetidine

| Parameter | Predicted Value |

| Starting Material | N-Boc-3-iodoazetidine |

| Product | N-Boc-3-(cyclohexanesulfonyl)azetidine |

| Reagent | Sodium cyclohexylsulfinate |

| Solvent | DMF |

| Reaction Temperature | 80 °C |

| Reaction Time | 12-16 h |

| Yield | 60-80% (estimated) |

| Purification Method | Column Chromatography |

Step 3: Synthesis of this compound

The final step is the removal of the N-Boc protecting group under acidic conditions to yield the free amine.

Materials:

-

tert-butyl this compound-1-carboxylate

-

4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in DCM.

-

Add an excess of 4M HCl in 1,4-dioxane or TFA dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Table 3: Predicted Quantitative Data for the Synthesis of this compound

| Parameter | Predicted Value |

| Starting Material | N-Boc-3-(cyclohexanesulfonyl)azetidine |

| Product | This compound |

| Reagent | 4M HCl in Dioxane or TFA |

| Solvent | DCM |

| Reaction Temperature | 0 °C to rt |

| Reaction Time | 1-4 h |

| Yield | >90% (estimated) |

| Purification Method | Extraction/Recrystallization |

Logical Workflow

The synthesis follows a logical progression from a commercially available starting material to the final target compound.

Caption: Logical workflow of the synthesis protocol.

Characterization Data (Predicted)

The following tables summarize the predicted characterization data for the key compounds.

Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N-Boc-3-(cyclohexanesulfonyl)azetidine | 4.2-4.4 | m | 2H | Azetidine CH₂ (axial) |

| 4.0-4.2 | m | 2H | Azetidine CH₂ (equatorial) | |

| 3.8-4.0 | m | 1H | Azetidine CH | |

| 2.9-3.1 | m | 1H | Cyclohexyl CH-SO₂ | |

| 1.1-2.2 | m | 10H | Cyclohexyl CH₂ | |

| 1.45 | s | 9H | Boc CH₃ | |

| This compound (as HCl salt, D₂O) | 4.3-4.5 | m | 2H | Azetidine CH₂ (axial) |

| 4.1-4.3 | m | 2H | Azetidine CH₂ (equatorial) | |

| 4.0-4.2 | m | 1H | Azetidine CH | |

| 3.0-3.2 | m | 1H | Cyclohexyl CH-SO₂ | |

| 1.1-2.3 | m | 10H | Cyclohexyl CH₂ |

Table 5: Predicted Mass Spectrometry Data

| Compound | Ionization Mode | Calculated [M+H]⁺ | Observed [M+H]⁺ |

| N-Boc-3-(cyclohexanesulfonyl)azetidine | ESI+ | 318.1682 | To be determined |

| This compound | ESI+ | 218.1158 | To be determined |

References

Application Notes and Protocols for the Synthesis of 3-(Cyclohexanesulfonyl)azetidine

Introduction